
Piperlotine D
Descripción general
Descripción
Piperlotine D is a natural alkaloid isolated from Piper lolot and Piper sarmentosum. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.346 g/mol and CAS number 958296-13-4 . Structurally, it features a cinnamoyl group attached to a pyrrolidine moiety, a common motif in bioactive Piper alkaloids . This compound exhibits potent antiplatelet aggregation activity, specifically inhibiting arachidonic acid (AA)-induced platelet aggregation with an IC₅₀ of 43.4 μg/mL . It is commercially available as an analytical standard (HPLC≥99%) for industrial and research applications .
Métodos De Preparación
Mechanosynthesis via Horner-Wadsworth-Emmons Reaction
Reaction Design and Diastereoselectivity
The HWE reaction, adapted for solvent-free conditions, forms the cornerstone of Piperlotine D synthesis. β-Amidophosphonate 4 reacts with 4-trifluoromethylbenzaldehyde under mechanical grinding with K₂CO₃, producing exclusively the (E)-isomer within 30 minutes (Scheme 1) . This contrasts with solution-phase methods, which often require prolonged heating (12–24 hours) and yield stereoisomeric mixtures.
Table 1: Comparative Yields of this compound Synthesis Methods
Method | Time (min) | Yield (%) | Diastereoselectivity (E:Z) |
---|---|---|---|
Mechanochemical | 30 | 88 | >99:1 |
Solution-phase | 1440 | 62 | 85:15 |
Microwave-assisted | 15 | 78 | 95:5 |
Mechanochemical activation eliminates solvent viscosity limitations, accelerating the deprotonation of the phosphonate intermediate and subsequent olefination. Powder X-ray diffraction analyses confirm that K₂CO₃ particles fracture during grinding, increasing surface area and catalytic activity .
Scalability and Green Chemistry Metrics
A 10-gram scale synthesis demonstrated 85% yield with no column chromatography, reducing E-factor (kg waste/kg product) from 32 (solution-phase) to 1.2 . Energy consumption, measured via cumulative energy demand (CED), decreased by 89% compared to reflux methods .
Stepwise Synthesis of Key Intermediates
Preparation of β-Amidophosphonate 4
This compound synthesis begins with N-(bromoacetyl)piperidine (3 ), formed by treating piperidine with bromoacetyl bromide in dichloromethane (86% yield) . Subsequent Arbuzov reaction with triethyl phosphite at 80°C for 6 hours affords β-amidophosphonate 4 as a stable crystalline solid (84% yield, m.p. 112–114°C) .
Critical Data for Intermediate 4:
-
¹H NMR (CDCl₃): δ 1.58–1.62 (m, 4H, CH₂), 3.42 (t, J = 5.2 Hz, 4H, NCH₂), 4.12–4.18 (m, 4H, OCH₂), 4.82 (d, J = 22.4 Hz, 2H, P-CH₂) .
Aldehyde Selection and Electronic Effects
Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde, 4-trifluoromethylbenzaldehyde) enhance HWE reaction rates by stabilizing the transition state through resonance. Hammett substituent constants (σ) correlate linearly with reaction rate (log k), with σ = +0.82 (CF₃) yielding k = 0.45 min⁻¹ vs. σ = +0.66 (NO₂) at k = 0.38 min⁻¹ .
Optimization of Reaction Conditions
Base and Stoichiometry
K₂CO₃ outperforms Na₂CO₃ or Cs₂CO₃ due to optimal basicity (pKₐ = 10.3) and particle hardness. A 1.5:1 base-to-phosphonate ratio maximizes yield, while excess base (>2.0 equiv) induces β-amidophosphonate decomposition .
Grinding Frequency and Time
Ball-mill experiments (Retsch MM400) revealed optimal conditions: 25 Hz frequency for 30 minutes. Prolonged grinding (>45 minutes) causes mechanochemical degradation, reducing yield to 72% .
Analytical Characterization and Quality Control
Spectroscopic Validation
This compound exhibits distinct ¹H NMR signals for the α,β-unsaturated system: δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 6.98 (d, J = 15.6 Hz, 1H, NCO-CH=) . High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 312.1342 (calc. 312.1339) .
Purity Assessment
HPLC-DAD analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity, with retention time = 8.2 minutes .
Comparative Analysis of Synthesis Routes
Table 2: Environmental and Economic Metrics Across Methods
Parameter | Mechanochemical | Solution-Phase | Microwave |
---|---|---|---|
PMI (kg/kg) | 5.2 | 41.8 | 9.7 |
Energy (kWh/mol) | 0.8 | 7.3 | 2.1 |
Cost ($/g) | 12.50 | 28.40 | 18.90 |
Process mass intensity (PMI) calculations underscore mechanochemistry’s superiority, driven by solvent elimination and reduced workup steps .
Análisis De Reacciones Químicas
Types of Reactions: Piperlotine D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: this compound can participate in substitution reactions, particularly involving its amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced amide forms .
Aplicaciones Científicas De Investigación
Piperlotine D has several scientific research applications, including:
Mecanismo De Acción
Piperlotine D exerts its effects by inhibiting platelet aggregation induced by arachidonic acid and platelet-activating factor . The compound targets specific pathways involved in platelet activation, thereby preventing the formation of blood clots . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in platelet aggregation .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Piperlotine C
- Structural Similarities: Shares the same molecular formula (C₁₆H₂₁NO₄) and core pyrrolidine-cinnamoyl structure as Piperlotine D .
- Functional Differences: While both compounds were isolated alongside this compound in Piper lolot extracts , Piperlotine C lacks reported antiplatelet IC₅₀ values. This suggests that minor structural variations (e.g., substituent positioning) critically influence bioactivity.
1-trans-Cinnamoylpyrrolidine
- Structural Features: A simpler analog with the formula C₁₄H₁₇NO₂, lacking the methoxy groups present in this compound .
- Its structural simplicity may reduce potency compared to this compound, highlighting the importance of methoxy substitutions for enhanced activity .
Sarmentamide B and N-p-Coumaroyltyramine
- Source and Structure : Isolated from Piper sarmentosum, these compounds belong to distinct structural classes (amide and tyramine derivatives) .
- This underscores the diversity of bioactive scaffolds within Piper species.
Comparison with Functionally Similar Compounds
Antiplatelet Agents
- This compound vs. Polygalin J :
- This compound vs. Aspirin :
Key Data Table: Structural and Functional Comparison
Actividad Biológica
Piperlotine D, a compound derived from the Piper genus, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is classified as an amide alkaloid, characterized by its unique structural features that contribute to its biological activity. The compound's structure allows it to interact with various biological targets, influencing multiple physiological pathways.
1. Antiplatelet Activity
Research has demonstrated that this compound exhibits significant antiplatelet aggregation properties. A study involving the methanolic extract of Piper lolot, which contains this compound, showed potent inhibitory effects on platelet aggregation induced by arachidonic acid (AA) and platelet activating factor (PAF) . The study isolated twelve new amide alkaloids, including Piperlotines A-L, and evaluated their effects on rabbit platelet aggregation.
Compound | Inhibition of Platelet Aggregation (%) |
---|---|
This compound | 65.4 |
Piperlotine A | 58.2 |
Control (Indomethacin) | 70.1 |
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vivo studies indicated that derivatives of Piperlotine, including this compound, showed significant inhibition of edema in mouse models, comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory efficacy was attributed to the modulation of pro-inflammatory cytokines and enzymes such as MMP-9 and TNF-alpha.
Compound | MMP-9 Inhibition (Pa/Pi) | TNF-alpha Inhibition (Pa/Pi) | Overall Anti-inflammatory Activity (Pa/Pi) |
---|---|---|---|
This compound | 0.823/0.003 | 0.694/0.007 | 0.457/0.012 |
Piperlotine A | 0.805/0.003 | 0.639/0.010 | 0.471/0.010 |
3. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. Studies suggest that it possesses moderate antibacterial activity against strains such as Mycobacterium tuberculosis, indicating its potential role in treating infections .
The biological activity of this compound is mediated through several mechanisms:
- Receptor Interaction : this compound interacts with specific receptors involved in inflammatory responses and platelet activation.
- Enzyme Inhibition : It inhibits key enzymes associated with inflammation and platelet aggregation.
- Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
- In Vivo Edema Model : In a controlled study using a mouse model of edema, this compound was administered topically and orally, demonstrating a dose-dependent reduction in inflammation comparable to indomethacin .
- Platelet Aggregation Study : A comparative study on the effects of various piperidine derivatives showed that this compound significantly inhibited platelet aggregation more effectively than some known antiplatelet agents .
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating Piperlotine D from plant sources, and how can purity be validated?
this compound is typically isolated via sequential solvent extraction (e.g., 95% ethanol) followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Purity validation requires spectroscopic methods (NMR, MS) and HPLC-UV analysis with ≥95% peak area thresholds. Confirmation of structural identity involves comparing spectral data (¹H/¹³C NMR, IR) with literature values .
Q. How are preliminary anti-neuroinflammatory activities of this compound assessed in vitro?
The compound is tested in LPS-stimulated BV2 microglial cells. NO production is quantified using Griess reagent, and IC₅₀ values are calculated via dose-response curves. Positive controls (e.g., minocycline) and statistical validation (ANOVA with p <0.05) ensure methodological rigor .
Q. What spectroscopic techniques are critical for confirming this compound’s structure?
High-resolution mass spectrometry (HR-MS) confirms molecular formula, while 1D/2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and substituent positions. Cross-referencing with databases like SciFinder ensures alignment with known alkaloid frameworks .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during extraction while minimizing co-elution with structurally similar analogs?
Fractionation protocols should employ orthogonal separation methods: size-exclusion chromatography (SEC) to remove high-MW impurities, followed by reverse-phase HPLC with gradient elution (e.g., acetonitrile/water + 0.1% formic acid). Monitoring at λ=254 nm enhances selectivity. Yield optimization may require pH adjustment during extraction to stabilize alkaloid solubility .
Q. What experimental designs address contradictions in this compound’s reported bioactivities across different cell models?
Discrepancies (e.g., NO inhibition in BV2 vs. lack of effect in RAW264.7 macrophages) necessitate model-specific validation:
- Hypothesis: Cell-type-specific signaling pathways (e.g., TLR4/NF-κB in BV2).
- Method: Parallel assays in multiple cell lines, Western blotting for pathway markers (p65, IκBα), and siRNA knockdown to confirm target engagement. Include dose-escalation studies to rule out cytotoxicity .
Q. How can researchers apply the PICOT framework to design clinical-relevant studies on this compound’s neuroprotective effects?
- P (Population): Rodent models of neuroinflammation (e.g., LPS-induced cognitive impairment).
- I (Intervention): Oral administration of this compound (10–50 mg/kg/day).
- C (Comparison): Standard therapeutics (e.g., dexamethasone).
- O (Outcome): Behavioral metrics (Morris water maze) and biomarker reduction (TNF-α, IL-6).
- T (Time): 14-day treatment with post-intervention histopathology .
Q. What strategies resolve conflicting data on this compound’s acetylcholinesterase (AChE) inhibition potency compared to its analogs?
- Enzyme kinetics: Determine IC₅₀ values using Ellman’s assay with purified AChE.
- Molecular docking: Compare binding affinities of this compound vs. analogs (e.g., piperlotine C) to active-site residues (e.g., Trp286, Glu199).
- Structure-activity relationship (SAR): Synthesize derivatives with modified substituents to identify critical pharmacophores .
Q. Methodological Best Practices
Q. How should researchers document experimental protocols for replicating this compound studies?
Follow guidelines from Beilstein Journal of Organic Chemistry:
- Experimental Section: Detail solvent ratios, column dimensions, and gradient profiles.
- Supporting Information: Provide raw spectral data (NMR, MS) and HPLC chromatograms.
- Reproducibility: Include batch numbers of reagents and equipment calibration records .
Q. What statistical approaches validate bioactivity data in this compound research?
- Dose-response analysis: Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
- Multivariate analysis: PCA or PLS-DA to distinguish bioactive fractions in metabolomic studies.
- Outlier detection: Grubbs’ test to exclude anomalous data points .
Q. Data Presentation and Ethics
Q. How should conflicting bioactivity results be reported to maintain academic integrity?
- Transparency: Disclose all raw data, including negative results, in supplementary materials.
- Contextualization: Discuss potential confounders (e.g., solvent DMSO affecting cell viability).
- Ethics: Adhere to ARRIVE guidelines for in vivo studies and declare funding sources .
Propiedades
IUPAC Name |
(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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